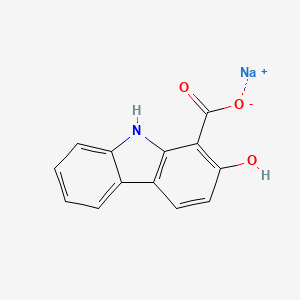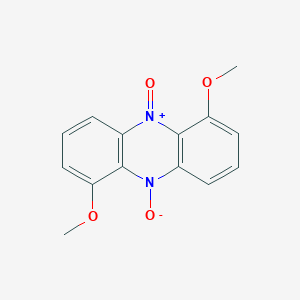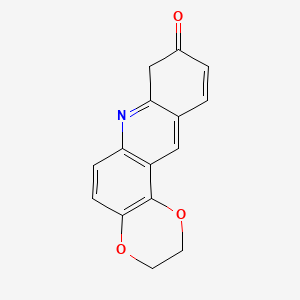
Sodium 2-hydroxy-9H-carbazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are heterocyclic aromatic compounds known for their diverse biological and chemical properties This particular compound features a sodium salt of 2-hydroxy-9H-carbazole-1-carboxylic acid, making it soluble in water and other polar solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:
Formation of 2-hydroxy-9H-carbazole-1-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Neutralization with Sodium Hydroxide: The resulting 2-hydroxy-9H-carbazole-1-carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-hydroxy-9H-carbazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylate group can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-oxo-9H-carbazole-1-carboxylate, while reduction of the carboxylate group can produce 2-hydroxy-9H-carbazole-1-methanol .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of sodium 2-hydroxy-9H-carbazole-1-carboxylate depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-9H-carbazole: Lacks the carboxylate group, making it less soluble in water.
9H-carbazole-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness
Sodium 2-hydroxy-9H-carbazole-1-carboxylate is unique due to its combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties. Its solubility in water and potential for diverse chemical modifications make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
83763-53-5 |
|---|---|
Fórmula molecular |
C13H8NNaO3 |
Peso molecular |
249.20 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO3.Na/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |
Clave InChI |
QETTYYZFXGQNHF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















